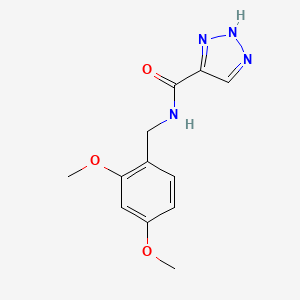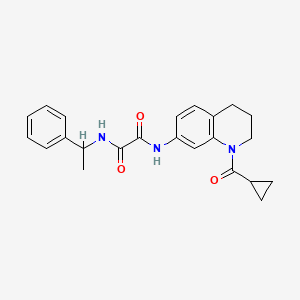
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Facile Synthesis and Antimicrobial Activity
One area of research involves the facile synthesis of tetrahydroquinoline derivatives and evaluating their antimicrobial activities. For example, Elkholy and Morsy (2006) explored the reactivity of 2-amino-4-phenyl-tetrahydroquinoline derivatives towards various reagents, highlighting the antimicrobial activity of selected derivatives (Elkholy & Morsy, 2006).
Video-based Whiteboard Reading
While not directly related to the chemical itself, research by Wienecke, Fink, and Sagerer (2005) into 1,4-Dihydro-2H-isoquinoline derivatives provides insights into the diverse applications and potential physiological effects of related compounds, including their role in coronary circulation and anti-arrhythmic action (Wienecke, Fink, & Sagerer, 2005).
Orexin Receptors and Sleep Modulation
Dugovic et al. (2009) investigated the role of orexin receptors in sleep-wake modulation, using various antagonists to study the effects on sleep and monoamine release in rats. This research sheds light on the complex interactions between chemical compounds and biological systems (Dugovic et al., 2009).
Cyclopropanation Processes
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) detailed the synthesis of tetrahydro-1aH-cyclopropa[b]quinoline derivatives through various cyclopropanation processes, contributing to the understanding of chemical synthesis mechanisms and the development of new chemical entities (Szakonyi et al., 2002).
ABCB1 Inhibitors and Biological Properties
Research by Colabufo et al. (2008) on ABCB1 inhibitors demonstrates the biological relevance of tetrahydroisoquinoline derivatives, showcasing the effect of different basic side-chains on their biological properties and highlighting the potential for these compounds in medical applications (Colabufo et al., 2008).
Tandem Cyclization and Synthesis Methods
Ding, Wang, and Wu (2009) described a method for synthesizing tetrahydro-1,2-oxazine fused dihydroisoquinolines, demonstrating the versatility and innovation in chemical synthesis techniques that can be applied to the development of new chemical compounds (Ding, Wang, & Wu, 2009).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-15(16-6-3-2-4-7-16)24-21(27)22(28)25-19-12-11-17-8-5-13-26(20(17)14-19)23(29)18-9-10-18/h2-4,6-7,11-12,14-15,18H,5,8-10,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUGLNCAZHEDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


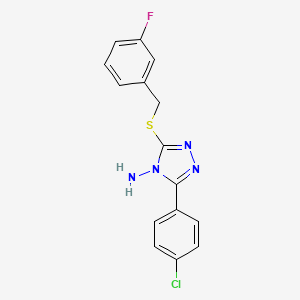
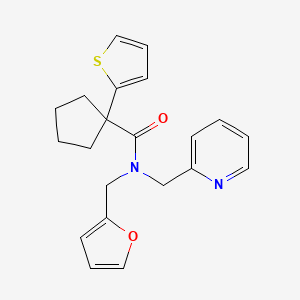
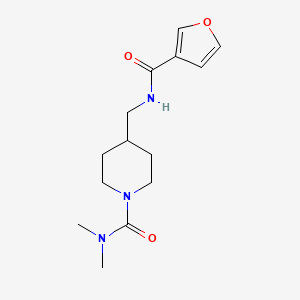
![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)
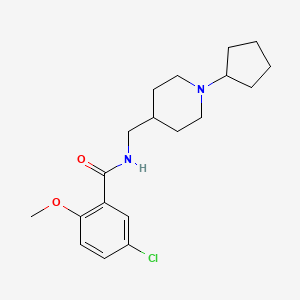
![1-[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]prop-2-en-1-one](/img/structure/B2390976.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)
![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)
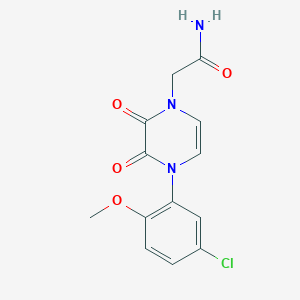
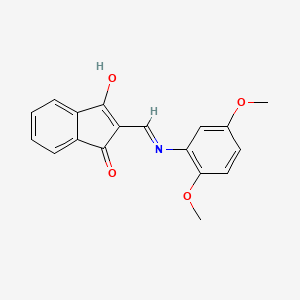

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)
